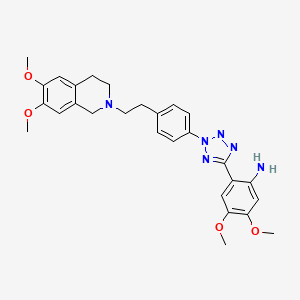

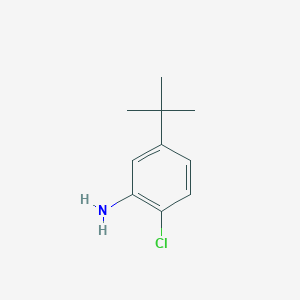

2-Chloro-5-tert-butylaniline

説明

Synthesis Analysis

The synthesis of tert-butyl compounds involves multiple steps and can be derived from different starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its synthesis involved the use of chiral auxiliaries and resolution with O,O'-dibenzoyltartaric acid . Similarly, other tert-butyl compounds such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one were synthesized from 1-tert-butylhydrazine and other reactants . These methods could potentially be adapted for the synthesis of 2-Chloro-5-tert-butylaniline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are often complex and can be determined using techniques such as X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group with specific cell parameters . Similarly, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with a DFT-optimized structure . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

The tert-butyl group in the compounds discussed can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, indicating the reactivity of the tert-butyl group towards acylation . Additionally, the tert-butyl group can influence the reactivity of other functional groups in the molecule, as seen in the Michael additions and alkylation reactions described in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the crystal structure and density functional theory (DFT) studies provide information on the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and potential applications of the compounds in chemical synthesis and pharmaceutical development.

科学的研究の応用

Chemical Properties and Reactions

- The dissociation constants of 2-chloro-3,5-di-tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, have been studied to understand the influence of ortho-halogen atoms on the basicity of anilines. This research is important for understanding the chemical behavior of these compounds in various reactions (Koning, 2010).

Applications in Sensing Technology

- 2-Chloro-5-tert-butylaniline derivatives have been used to develop a highly fluorescent scandium complex, which can be used for enantioselective sensing of chiral amino alcohols. This demonstrates its potential application in developing sensitive and selective chemical sensors (Liu, Pestano, & Wolf, 2008).

Catalytic Applications

- The tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, are used in various applications such as pharmaceuticals, pesticides, plastics, additives, and dyes. Research on their production through alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids has provided insights into more efficient production methods for these important chemicals (Yadav & Doshi, 2003).

Drug Discovery and Pharmaceutical Research

- In drug discovery, 2-Chloro-5-tert-butylaniline has been utilized in the synthesis of pharmaceutical compounds. A novel synthesis of 2-amino-5-tert-butylpyridine, a fragment with improved drug-like properties over 4-tert-butylaniline, highlights its role in developing new pharmaceuticals (Thomson, Reilly, & Sandham, 2011).

Advanced Material Development

- Research on the electronic structure of metal complexes involving 2-Chloro-5-tert-butylaniline derivatives has provided valuable insights into the development of advanced materials with specific electronic and magnetic properties. This is crucial for applications in electronics, catalysis, and material science (Kapre et al., 2007).

Safety and Hazards

作用機序

Target of Action

It’s known that aniline derivatives often interact with various enzymes and receptors in biological systems .

Mode of Action

Aniline derivatives typically undergo nucleophilic substitution reactions . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Strain CNP-8 . In this organism, 2-Chloro-5-Nitrophenol is partially reduced to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that 2-Chloro-5-tert-butylaniline might also be involved in similar reduction reactions in certain organisms.

Pharmacokinetics

The compound’s molecular weight of 18368 suggests it could potentially be absorbed and distributed in the body

Result of Action

Aniline derivatives can have various effects depending on their specific structures and the biological systems they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-tert-butylaniline. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents, is influenced by the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

特性

IUPAC Name |

5-tert-butyl-2-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQOELTIIUNGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679226 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918445-56-4 | |

| Record name | 5-tert-Butyl-2-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decane-2-acetic acid, 1,3-dioxo-](/img/structure/B3033089.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)

![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)